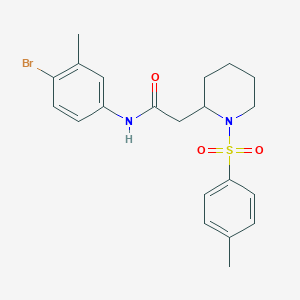

N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN2O3S/c1-15-6-9-19(10-7-15)28(26,27)24-12-4-3-5-18(24)14-21(25)23-17-8-11-20(22)16(2)13-17/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUASGLSRQDLZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for N-(4-Bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

The synthesis of N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide can be divided into three primary stages:

- Preparation of 1-tosylpiperidine-2-acetic acid derivatives

- Synthesis of 4-bromo-3-methylaniline

- Amide bond formation between the two intermediates

Each stage involves distinct reaction mechanisms and optimization challenges, as detailed below.

Synthesis of 1-Tosylpiperidine-2-acetic Acid

The 1-tosylpiperidine moiety is a critical intermediate. A widely adopted method involves the tosylation of piperidine derivatives followed by acetic acid side-chain introduction.

Tosylation of Piperidine

Piperidine reacts with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions to form 1-tosylpiperidine. For example, ethyl isonipecotate (ethyl piperidine-4-carboxylate) undergoes tosylation in the presence of potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) at 0°C, yielding 1-tosylpiperidine-4-carboxylate with 85–90% efficiency.

Introduction of the Acetic Acid Side Chain

The acetic acid group is introduced via nucleophilic substitution or alkylation. In one protocol, 1-tosylpiperidine is treated with ethyl bromoacetate in dimethylformamide (DMF) using sodium hydride (NaH) as a base, resulting in ethyl 2-(1-tosylpiperidin-2-yl)acetate . Subsequent hydrolysis with aqueous hydrochloric acid (HCl) yields 2-(1-tosylpiperidin-2-yl)acetic acid .

Synthesis of 4-Bromo-3-methylaniline

4-Bromo-3-methylaniline serves as the aromatic amine component. Its preparation typically involves bromination and methylation of aniline derivatives.

Bromination of 3-Methylaniline

Direct bromination of 3-methylaniline with bromine (Br₂) in acetic acid at 0–5°C selectively substitutes the para position, yielding 4-bromo-3-methylaniline with 70–75% yield. Purification is achieved via recrystallization from ethanol.

Amide Bond Formation

The final step involves coupling 2-(1-tosylpiperidin-2-yl)acetic acid with 4-bromo-3-methylaniline using standard amidation techniques.

Acid Chloride Method

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). The resulting 2-(1-tosylpiperidin-2-yl)acetyl chloride is reacted with 4-bromo-3-methylaniline in the presence of triethylamine (Et₃N) as a base, yielding the target compound with 65–70% efficiency.

Carbodiimide-Mediated Coupling

Alternative methods employ N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) in DCM. This approach achieves comparable yields (60–68%) but requires stringent moisture control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Acid Chloride Method | Carbodiimide Method |

|---|---|---|

| Solvent | Dichloromethane | Dimethylformamide |

| Temperature | 0°C → room temperature | 0°C → 40°C |

| Reaction Time | 4–6 hours | 12–16 hours |

| Yield | 65–70% | 60–68% |

Polar aprotic solvents like DMF enhance carbodiimide activation but may necessitate longer reaction times.

Analytical Characterization

Challenges and Alternative Routes

Competing Side Reactions

- Nucleophilic Attack on Tosyl Group : The tosyl moiety may undergo undesired cleavage under strongly basic conditions. Using milder bases like Et₃N mitigates this.

- Oxidation of Bromophenyl Group : Elevated temperatures (>80°C) during amidation can lead to debromination. Reactions are best conducted below 40°C.

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis to reduce reaction times by 50% and improve yields to 78–82%.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various types of chemical reactions:

Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

Reduction Reactions: The acetamide group can be reduced to an amine.

Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products will vary depending on the nucleophile used.

Reduction: The major product would be the corresponding amine.

Oxidation: The major product would be the corresponding carboxylic acid.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide may have several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of biological pathways and interactions.

Medicine: Could be investigated for pharmacological properties such as anti-inflammatory or analgesic effects.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Structure: Features a pyridazinone ring instead of a piperidine-tosyl group.

- Activity: Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. The pyridazinone ring enhances selectivity for FPR2 over FPR1, unlike the target compound, which may lack this specificity due to its tosylated piperidine .

- Key Difference: Replacement of the piperidine-tosyl group with a pyridazinone ring shifts activity toward formyl peptide receptors rather than enzyme inhibition.

N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

- Structure : Substitutes the tosyl-piperidine with a piperazine ring bearing a 3-chlorophenyl group.

- The chloro substituent may enhance lipophilicity compared to the target compound’s bromo-methyl group .

- Key Difference: Piperazine vs.

2-(2-aminophenyl)-N-(4-bromo-3-methylphenyl)acetamide

- Structure: Lacks the piperidine-tosyl group; instead, it has an ortho-aminophenyl substituent.

- Activity : The primary amine may improve solubility or enable hydrogen bonding with targets like acetylcholinesterase (AChE), as seen in related acetamides .

- Key Difference : Absence of sulfonyl and piperidine groups limits overlap with the target compound’s likely mechanisms.

Sulfonyl-Containing Acetamides

N-(3,5-Difluorophenyl)-2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)acetamide

- Structure : Incorporates a benzo[d]thiazole sulfonyl group linked to piperazine.

- Activity: Exhibits antimicrobial activity against gram-positive bacteria (e.g., Staphylococcus aureus).

- Key Difference : Heterocyclic sulfonyl groups (thiazole vs. toluene) influence target specificity and antimicrobial vs. anticancer activity.

Quinazoline Sulfonyl Acetamides (Compounds 38–40)

- Structure : Quinazoline sulfonyl groups replace the tosyl-piperidine.

- Activity : Demonstrates potent anticancer activity (IC₅₀ ~0.028–0.1 µM) against HCT-116, MCF-7, and PC-3 cell lines via MTT assay. The quinazoline moiety likely inhibits tyrosine kinases or topoisomerases, unlike the target compound’s piperidine-tosyl group, which may target sulfonyl-dependent proteases .

- Key Difference : Sulfonyl group placement on a quinazoline vs. toluene alters pharmacokinetics and target affinity.

Heterocyclic Ring-Modified Acetamides

N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide

- Structure : Benzofuran and chlorobenzoyl substituents replace the bromophenyl and tosyl groups.

- Activity : Shows anticonvulsant activity (ED₅₀ = 0.055 mmol/kg) in mouse models, likely via sodium channel modulation. The benzofuran ring enhances blood-brain barrier penetration compared to the target compound’s bromophenyl group .

- Key Difference : Aromatic systems (benzofuran vs. bromophenyl) dictate therapeutic applications (CNS vs. peripheral targets).

N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-(ethylamino)acetamide

- Structure: Quinazolinone core instead of piperidine-tosyl.

- Activity: Moderate anti-inflammatory activity (comparable to diclofenac) via COX-2 inhibition. The quinazolinone scaffold is critical for cyclooxygenase interaction, unlike the target compound’s sulfonyl-piperidine .

- Key Difference: Quinazolinone vs. tosyl-piperidine directs activity toward inflammation vs.

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound integrates a piperidine ring, a tosyl group, and a bromo-substituted aromatic moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its development as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is C16H20BrN2O2S. The compound features:

- Bromo group : Enhances lipophilicity and may influence biological interactions.

- Tosyl group : Often used as a leaving group in organic synthesis, it may also contribute to the compound's stability.

- Piperidine ring : Known for its role in various pharmacologically active compounds.

Table 1: Structural Features of N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

| Feature | Description |

|---|---|

| Molecular Formula | C16H20BrN2O2S |

| Bromo Group | Present at para position on phenyl |

| Tosyl Group | Attached to piperidine |

| Piperidine Ring | Contributes to biological activity |

Antibacterial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. A study synthesized various derivatives, including those with tosyl and piperidine moieties, and evaluated their antibacterial effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In one study, a series of propanamide derivatives were synthesized, including those related to N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide. The antibacterial evaluation was performed against five bacterial strains:

- Gram-negative : Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi

- Gram-positive : Staphylococcus aureus, Bacillus subtilis

The results indicated that several compounds exhibited potent antibacterial activity, suggesting that the incorporation of the tosylpiperidine moiety may enhance this effect .

Table 2: Summary of Antibacterial Activity Findings

| Compound | Activity Against Gram-negative | Activity Against Gram-positive |

|---|---|---|

| N-(4-bromo-3-methylphenyl)-... | Moderate | Strong |

| Other derivatives (6a-l) | Varies | Varies |

Q & A

Q. What are the critical steps in synthesizing N-(4-bromo-3-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Piperidine Ring Formation : Cyclization of precursors under reflux in dichloromethane (DCM) with a base like triethylamine .

- Tosylation : Reaction with tosyl chloride in pyridine to introduce the sulfonyl group .

- Acetamide Coupling : Amide bond formation using coupling agents (e.g., EDC/HOBt) between the brominated aromatic amine and the tosylated piperidine intermediate .

- Optimization Strategies :

- Temperature : Maintain 0–5°C during tosylation to minimize side reactions .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for coupling to enhance solubility .

- Catalysts : Add catalytic DMAP to accelerate amidation .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromine at C4, methyl at C3 on phenyl; tosyl group on piperidine) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine ring .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 491.06) .

- X-ray Crystallography : Determine 3D conformation, critical for understanding steric effects on biological activity .

Q. What initial biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

- In Vitro Screening :

- Enzyme Inhibition Assays : Test against CNS targets (e.g., serotonin/dopamine receptors) using radioligand binding assays .

- Cytotoxicity Testing : Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess safety margins .

- Dose-Response Analysis : Determine IC₅₀ values for prioritized targets using serial dilutions (1 nM–100 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, sulfonyl group) influence biological activity and selectivity?

Methodological Answer:

- Comparative SAR Studies :

- Halogen Effects : Replace bromine with chlorine (e.g., N-(4-chlorophenyl) analog) to assess impact on receptor binding affinity .

- Sulfonyl Group Removal : Synthesize des-tosyl analog to evaluate contribution to target selectivity .

- Computational Modeling :

- Molecular Docking : Use AutoDock Vina to predict interactions with serotonin receptor binding pockets .

- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to identify stable binding conformations .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Orthogonal Assays :

- Validate receptor modulation using both in vitro (e.g., cAMP accumulation) and ex vivo (e.g., brain slice electrophysiology) approaches .

- Batch Consistency Checks :

- Compare HPLC purity (>98%) and crystallinity (PXRD) across synthesized batches to rule out impurity-driven variability .

- Meta-Analysis :

- Aggregate data from PubChem and ChEMBL to identify trends in potency across structural analogs .

Q. What strategies are effective in troubleshooting low yields during scale-up synthesis?

Methodological Answer:

- Process Optimization :

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h for amide coupling, improving yield by 15–20% .

- Flow Chemistry : Implement continuous flow reactors for precise control of exothermic tosylation step .

- Byproduct Analysis :

- Use LC-MS to identify hydrolyzed intermediates; add molecular sieves to suppress water ingress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.